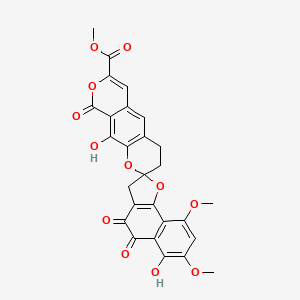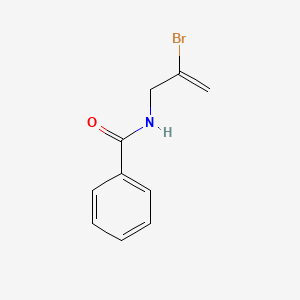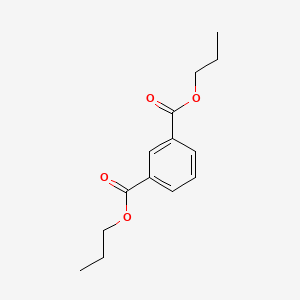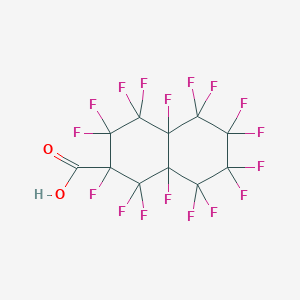![molecular formula C7H9N3O3 B13821142 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 38074-19-0](/img/structure/B13821142.png)
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a chemical compound with a unique bicyclic structure. This compound is part of the diazabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of 3-oxidopyraziniums and their cycloaddition reactions with acrylate and acrylic acid derivatives . The reaction conditions often involve room temperature and the use of specific reagents to ensure the desired stereochemical outcome.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the diazabicyclo[3.2.1]octane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted diazabicyclo[3.2.1]octane compounds. These products can have different biological and chemical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:
Biology: Studied for its potential biological activities, including nematicidal properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The diazabicyclo[3.2.1]octane core can interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Diazabicyclo[3.2.1]octane-2,4-dione: A similar compound with a different substitution pattern.
8-Methyl-3,8-diazabicyclo[3.2.1]octane-3-ethanol: Another related compound with different functional groups.
Uniqueness
3-Methyl-8-nitroso-3,8-diazabicyclo[321]octane-2,4-dione is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
38074-19-0 |
|---|---|
Molekularformel |
C7H9N3O3 |
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
3-methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C7H9N3O3/c1-9-6(11)4-2-3-5(7(9)12)10(4)8-13/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
XXTPHRWMIWKSSI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2CCC(C1=O)N2N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B13821065.png)
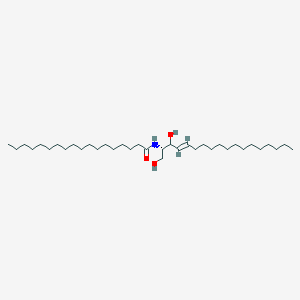
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)

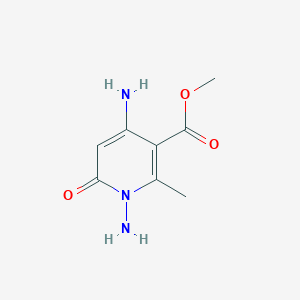
![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)
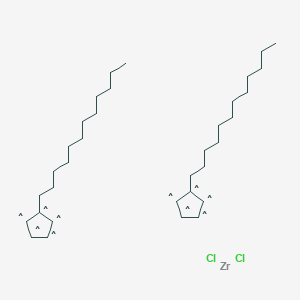
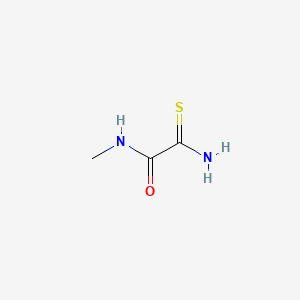
![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)
